![molecular formula C17H13FN2O2 B2972751 N-(6-fluoroquinolin-4-yl)-3-methoxybenzamide CAS No. 1018140-76-5](/img/structure/B2972751.png)
N-(6-fluoroquinolin-4-yl)-3-methoxybenzamide
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Description
“N-(6-fluoroquinolin-4-yl)-3-methoxybenzamide” is a chemical compound likely containing a quinoline structure, which is a type of heterocyclic aromatic organic compound. Quinolines are known to have various biological activities and are part of several therapeutic drugs .
Synthesis Analysis
While specific synthesis information for “N-(6-fluoroquinolin-4-yl)-3-methoxybenzamide” was not found, there are related compounds such as 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol that have been synthesized for potential antimycobacterial agents .
Scientific Research Applications
Imaging Sigma-2 Receptor Status of Solid Tumors
A series of fluorine-containing benzamide analogs were synthesized for positron emission tomography (PET) imaging of sigma-2 receptors in solid tumors. These compounds, including N-(6-fluoroquinolin-4-yl)-3-methoxybenzamide analogs, demonstrated high tumor uptake and are considered potential agents for imaging the sigma2 receptor status, crucial for understanding tumor proliferation and viability (Tu et al., 2007).
Directed C-H Olefination for Synthetic Efficiency
Research on the Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides, a category to which N-(6-fluoroquinolin-4-yl)-3-methoxybenzamide belongs, has demonstrated a mild, efficient, and versatile method for the directed C-H bond activation. This process, leveraging the N-O bond as an internal oxidant, showcases the compound's utility in facilitating selective formation of valuable chemical structures, highlighting its importance in synthetic organic chemistry (Rakshit et al., 2011).
Metabolite Identification and Transporter-Mediated Excretion
A study on the metabolites of a structurally related compound, YM758, revealed insights into the transporter-mediated renal and hepatic excretion of these metabolites. Such research underscores the significance of understanding how modifications to the benzamide structure, such as those in N-(6-fluoroquinolin-4-yl)-3-methoxybenzamide, influence the pharmacokinetic properties and potential therapeutic applications of these compounds (Umehara et al., 2009).
Antitumor Activity of Quinolinone Derivatives
Investigations into 2-phenylquinolin-4-ones, a class related to N-(6-fluoroquinolin-4-yl)-3-methoxybenzamide, have led to the development of new anticancer drug candidates. These studies have revealed potent inhibitory activity against tumor cell lines, with mechanisms suggesting effects on tyrosine autophosphorylation of receptors. Such findings highlight the therapeutic potential of these compounds in cancer treatment (Chou et al., 2010).
properties
IUPAC Name |
N-(6-fluoroquinolin-4-yl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-22-13-4-2-3-11(9-13)17(21)20-16-7-8-19-15-6-5-12(18)10-14(15)16/h2-10H,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLCYCDSMNZVNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C3C=C(C=CC3=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluoroquinolin-4-yl)-3-methoxybenzamide |
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